molecular formula C17H15NO4S B2963005 N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide CAS No. 942864-25-7

N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide

Cat. No. B2963005
CAS RN: 942864-25-7
M. Wt: 329.37
InChI Key: QOIAAVDMFIGXFU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring, a sulfonamide group, and a methylphenyl group. These functional groups would significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The chromene ring might undergo electrophilic aromatic substitution or other reactions typical for aromatic systems. The sulfonamide group could participate in various reactions, such as hydrolysis or condensation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group might increase its solubility in water, while the chromene ring might contribute to its UV/Vis absorption spectrum .

Scientific Research Applications

Antimicrobial and Antitumor Applications

A study highlighted the synthesis and characterization of sulfonamide compounds incorporating a chromene azo motif, aimed at drug-resistant pathogens. These compounds demonstrated notable antibacterial, antifungal activities, and cytotoxic screening against cancer cell lines such as HCT-116, HepG-2, and MCF-7. The investigation also covered their inhibitory effects on histone deacetylase (HDAC) classes and tubulin polymerization, identifying promising antitumor drug candidates (Okasha et al., 2019).

Chemical Sensor for Ions

Another study focused on the synthesis of a highly selective fluorescence chemosensor based on a coumarin fluorophore derivative. This chemosensor exhibited an "on-off-on" fluorescence response towards Cu2+ and H2PO4− ions, demonstrating potential applications in environmental monitoring or biochemical assays (Meng et al., 2018).

Antimicrobial and Antiproliferative Agents

Research has also been conducted on the synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives with various biologically active moieties, including chromene. These compounds were tested for their cytotoxic activity against lung and liver carcinoma cell lines, showcasing significant antimicrobial and antiproliferative properties (Abd El-Gilil, 2019).

Synthesis and Evaluation of Heterocyclic Compounds

Another study aimed at the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, which were evaluated as antimicrobial agents. These compounds include derivatives of thiazole, pyridone, pyrazole, chromene, and hydrazone, showing promising antibacterial and antifungal activities (Darwish et al., 2014).

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards of this compound. As with any chemical, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-oxochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-12-2-4-13(5-3-12)11-18-23(20,21)15-7-8-16-14(10-15)6-9-17(19)22-16/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIAAVDMFIGXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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